

Revolutionizing Drug Delivery: Harnessing AT-1002 TFA to Enhance Drug Absorption

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Compound of Interest				
Compound Name:	AT-1002 TFA			
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[City, State] – [Date] – In the landscape of pharmaceutical research, the challenge of poor drug absorption remains a significant hurdle in the development of effective oral therapies. **AT-1002 TFA**, a synthetic peptide also known as larazotide acetate, is emerging as a promising tool for researchers and drug development professionals. By reversibly modulating tight junctions in the intestinal epithelium, **AT-1002 TFA** offers a novel approach to transiently increase intestinal permeability, thereby enhancing the absorption of a wide range of therapeutic molecules. These application notes provide a comprehensive overview of the use of **AT-1002 TFA** in drug absorption studies, complete with detailed protocols and supporting data.

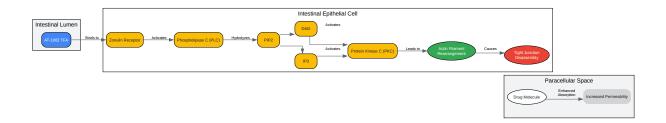
Introduction to AT-1002 TFA

AT-1002 TFA is a first-in-class tight junction regulator that functions as a zonulin antagonist.[1] Zonulin is a protein that modulates the permeability of the intestinal barrier by disassembling the tight junctions between epithelial cells.[2][3][4] In certain pathological conditions, the zonulin pathway can be overactive, leading to increased intestinal permeability. AT-1002 TFA mimics a region of zonulin, allowing it to interact with the same receptors and transiently open these junctions in a controlled manner. This mechanism provides a unique opportunity to improve the oral bioavailability of drugs that are otherwise poorly absorbed.

Mechanism of Action: The Zonulin Pathway



AT-1002 TFA's mechanism of action is intrinsically linked to the zonulin signaling pathway, which plays a crucial role in regulating intestinal permeability. The peptide acts as a competitive antagonist at the zonulin receptor, initiating a cascade of intracellular events that lead to the reversible opening of tight junctions.



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Figure 1: Simplified signaling pathway of AT-1002 TFA in modulating tight junctions.

Applications in Drug Absorption Studies

AT-1002 TFA can be utilized in both in vitro and in vivo models to investigate and enhance drug absorption.

• In Vitro Permeability Assays: The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, is the gold standard for in vitro prediction of intestinal drug absorption.[5][6] AT-1002 TFA can be co-incubated with a drug of interest to assess its potential for enhanced paracellular transport. Key parameters measured include the transepithelial electrical resistance (TEER), a measure of monolayer integrity, and the apparent permeability coefficient (Papp) of a marker molecule.



In Vivo Bioavailability Studies: Animal models are crucial for evaluating the in vivo efficacy of
AT-1002 TFA in enhancing the systemic absorption of co-administered drugs.
 Pharmacokinetic parameters such as the area under the curve (AUC) and maximum
concentration (Cmax) are measured to quantify the increase in bioavailability.

Quantitative Data Summary

The following tables summarize the quantitative effects of **AT-1002 TFA** on intestinal permeability from various studies.

Parameter	Model	Treatment	Result	Reference
Transepithelial Electrical Resistance (TEER)	Caco-2 cells	AT-1002 (0.5 - 5 mg/mL)	Dose-dependent decrease	[2]
Lucifer Yellow Permeability	Caco-2 cells	AT-1002 (5 mg/mL)	~40-fold increase	[2]

Table 1: In Vitro Effects of AT-1002 TFA on Caco-2 Cell Monolayer Permeability

Drug/Marker	Animal Model	AT-1002 Dose	Increase in AUC	Increase in Cmax	Reference
PEG4000	Rat (Nasal)	10 mg/kg	235%	357%	[7]
Inulin	Rat (Nasal)	10 mg/kg	292%	315%	[7]
Mannitol	Rat (Nasal)	5 mg/kg	2.17-fold	3.14-fold	[8]
Mannitol with Pep1*	Rat (Nasal)	2.5 mg/kg	3.63-fold	2.68-fold	[1]

Table 2: In Vivo Effects of **AT-1002 TFA** on Drug/Marker Absorption *Pep1 is a C-terminal-amidated, more stable form of AT-1002.



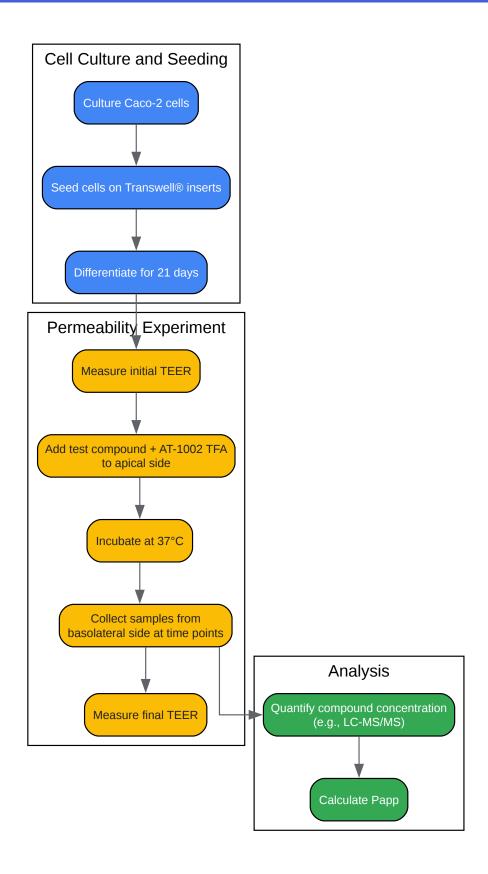
Study Population	Intervention	Primary Outcome Measure	Result	Reference
Adults with celiac disease	Larazotide acetate (0.25, 1, 4, or 8 mg) + gluten challenge	Urinary lactulose-to- mannitol (LAMA) ratio	No statistically significant changes observed between larazotide acetate groups and placebo. However, lower doses showed statistically significant prevention of gastrointestinal symptoms.	[4]
Adults with celiac disease	Larazotide acetate (1, 4, or 8 mg) + gluten challenge	Lactulose-to- mannitol (LAMA) ratio	No significant difference in LAMA ratios between larazotide acetate and placebo was observed.	[9]

Table 3: Clinical Trial Data for Larazotide Acetate (AT-1002) in Celiac Disease

Experimental Protocols Protocol 1: In Vitro Caco-2 Permeability Assay

This protocol outlines the steps to assess the effect of **AT-1002 TFA** on the paracellular transport of a drug candidate across a Caco-2 cell monolayer.





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Figure 2: Experimental workflow for the in vitro Caco-2 permeability assay.



Materials:

- Caco-2 cells (passage 20-50)[10]
- Dulbecco's Modified Eagle's Medium (DMEM) with supplements
- Transwell® permeable supports (e.g., 0.4 μm pore size)
- AT-1002 TFA
- Test drug/marker molecule (e.g., Lucifer Yellow)
- Hanks' Balanced Salt Solution (HBSS)
- TEER meter

Procedure:

- Cell Culture and Seeding:
 - Culture Caco-2 cells in DMEM supplemented with 10% fetal bovine serum, 1% nonessential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
 - Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
 - Allow the cells to differentiate for 21-25 days, changing the medium every 2-3 days.
- Monolayer Integrity Check:
 - Before the experiment, measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values >250 Ω·cm².[10]
- Permeability Assay:
 - Wash the monolayers with pre-warmed HBSS.
 - In the apical chamber, add the test drug at the desired concentration, with and without AT 1002 TFA (concentrations can range from 0.5 to 5 mg/mL).

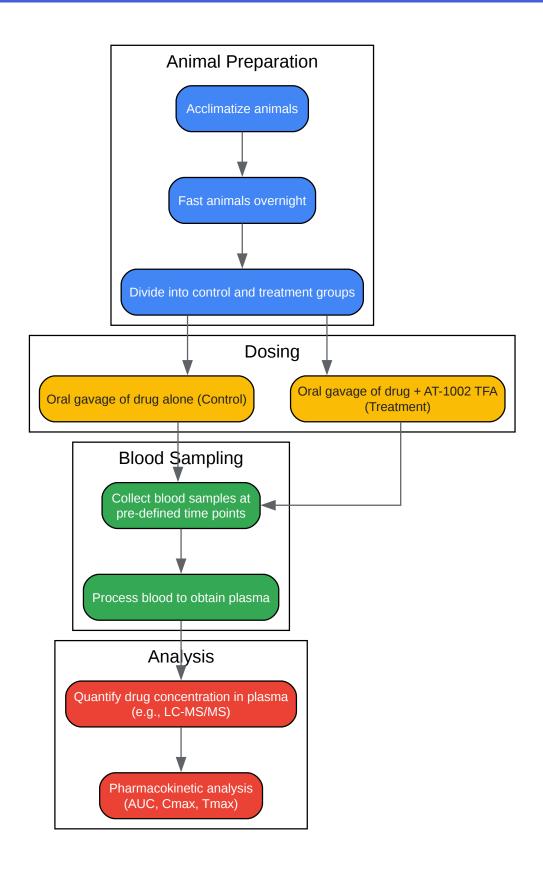


- In the basolateral chamber, add fresh HBSS.
- Incubate the plates at 37°C on an orbital shaker.
- At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
- After the final time point, measure the final TEER to ensure monolayer integrity was maintained.
- Sample Analysis:
 - Quantify the concentration of the test drug in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS, fluorescence spectroscopy for markers like Lucifer Yellow).
 - Calculate the apparent permeability coefficient (Papp) using the following formula: Papp =
 (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the basolateral chamber,
 A is the surface area of the membrane, and C0 is the initial drug concentration in the
 apical chamber.

Protocol 2: In Vivo Oral Bioavailability Study in Rodents

This protocol describes a general procedure to evaluate the effect of **AT-1002 TFA** on the oral bioavailability of a co-administered drug in a rodent model.





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